3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one
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Overview
Description
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a pyrrolo[1,2-a]pyrimidine system. The presence of a methyl group at the 3-position and a keto group at the 4-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions employed .
Scientific Research Applications
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the fused pyrrolo ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-methyl-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3,6,8-trien-2-one |
InChI |
InChI=1S/C9H10N4O/c1-5-7-8(12-11-5)10-6-3-2-4-13(6)9(7)14/h2-4H2,1H3,(H,11,12) |
InChI Key |
DFKABMFWUXVHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C3CCCN3C2=O |
Origin of Product |
United States |
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